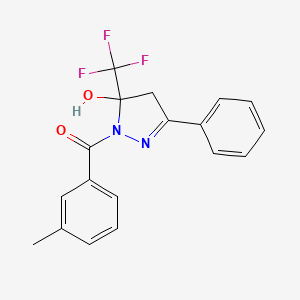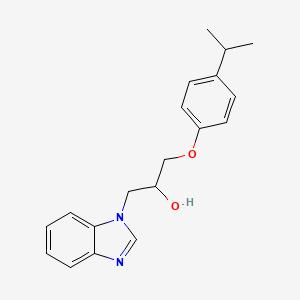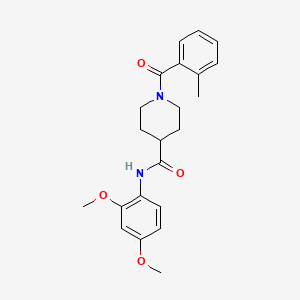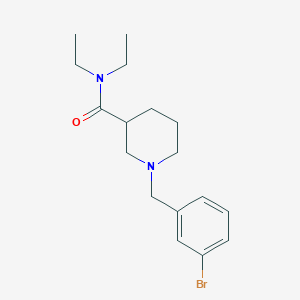![molecular formula C19H24O2 B4975317 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene), also known as Bis(2,6-dimethylphenyl) ether, is a chemical compound with the molecular formula C22H26O2. It is a colorless and odorless solid that is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether is not fully understood. However, it is known to inhibit the formation of reactive oxygen species (ROS) and to scavenge free radicals, which makes it an effective antioxidant. It is also believed to have anti-inflammatory properties.
Biochemical and Physiological Effects
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether in lab experiments is its stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as a stabilizer for polymers and as an antioxidant in the food industry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion
In conclusion, 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether is a versatile compound that has a wide range of scientific research applications. Its stability, low toxicity, and unique properties make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether can be achieved using various methods, including the Williamson ether synthesis, Friedel-Crafts alkylation, and Suzuki coupling. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 2,6-dimethylphenol with 1,3-dibromopropane in the presence of a strong base such as potassium hydroxide.
Aplicaciones Científicas De Investigación
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether has a wide range of scientific research applications, including as a solvent, a reagent, and a building block for the synthesis of various organic compounds. It is also used as a stabilizer for polymers and as an antioxidant in the food industry.
Propiedades
IUPAC Name |
2-[3-(2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-8-5-9-15(2)18(14)20-12-7-13-21-19-16(3)10-6-11-17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAIWGPLCOGXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)


![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)

![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
